molecular formula C5H10NO5P B068037 1-Amino-3-phosphonocyclobutane-1-carboxylic acid CAS No. 189143-41-7

1-Amino-3-phosphonocyclobutane-1-carboxylic acid

Cat. No. B068037
M. Wt: 195.11 g/mol
InChI Key: KMIBSYJEWZJODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-phosphonocyclobutane-1-carboxylic acid (ACBC) is a cyclic amino acid that has been widely studied for its potential therapeutic applications. It is a structural analog of glutamate, an important neurotransmitter in the brain, and has been shown to have a variety of effects on neuronal activity.

Mechanism Of Action

1-Amino-3-phosphonocyclobutane-1-carboxylic acid is believed to act primarily as a modulator of glutamate signaling in the brain. It has been shown to inhibit the activity of glutamate receptors, which are involved in a variety of neuronal processes including synaptic plasticity and neuronal excitability.

Biochemical And Physiological Effects

In addition to its effects on glutamate signaling, 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin.

Advantages And Limitations For Lab Experiments

One advantage of 1-Amino-3-phosphonocyclobutane-1-carboxylic acid as a research tool is its specificity for glutamate receptors. Unlike other compounds that modulate glutamate signaling, 1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been shown to have a high degree of selectivity for certain subtypes of glutamate receptors. However, one limitation of 1-Amino-3-phosphonocyclobutane-1-carboxylic acid is its relatively low potency compared to other glutamate receptor modulators.

Future Directions

There are many potential future directions for research on 1-Amino-3-phosphonocyclobutane-1-carboxylic acid. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential as a research tool for studying the role of glutamate signaling in various neurological and psychiatric disorders. Finally, there is also interest in developing more potent and selective 1-Amino-3-phosphonocyclobutane-1-carboxylic acid analogs for use in research and potential therapeutic applications.

Synthesis Methods

1-Amino-3-phosphonocyclobutane-1-carboxylic acid can be synthesized through a multistep process starting from cyclobutanone. The first step involves converting cyclobutanone to cyclobutanol, which is then converted to cyclobutylamine. The final step involves the addition of a phosphonate group to the cyclobutylamine using a phosphonating reagent.

Scientific Research Applications

1-Amino-3-phosphonocyclobutane-1-carboxylic acid has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and has also been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

189143-41-7

Product Name

1-Amino-3-phosphonocyclobutane-1-carboxylic acid

Molecular Formula

C5H10NO5P

Molecular Weight

195.11 g/mol

IUPAC Name

1-amino-3-phosphonocyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H10NO5P/c6-5(4(7)8)1-3(2-5)12(9,10)11/h3H,1-2,6H2,(H,7,8)(H2,9,10,11)

InChI Key

KMIBSYJEWZJODK-UHFFFAOYSA-N

SMILES

C1C(CC1(C(=O)O)N)P(=O)(O)O

Canonical SMILES

C1C(CC1(C(=O)O)N)P(=O)(O)O

synonyms

Cyclobutanecarboxylic acid, 1-amino-3-phosphono-, trans- (9CI)

Origin of Product

United States

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